

Application Notes and Protocols: Measuring Changes in Gene Expression Following ENOblock Treatment

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Compound of Interest		
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Introduction

ENOblock is a small molecule inhibitor that modulates the non-glycolytic, or "moonlighting," functions of enolase, a ubiquitously expressed enzyme in the glycolysis pathway.[1] Beyond its catalytic role in converting 2-phosphoglycerate to phosphoenolpyruvate, enolase is implicated in diverse cellular processes, including transcriptional regulation.[2][3] ENOblock has been shown to bind to enolase and induce its translocation to the nucleus.[4] In the nucleus, enolase can act as a transcriptional repressor, influencing the expression of various genes.[4]

Studies have demonstrated that ENOblock treatment leads to the transcriptional repression of key regulators involved in lipid homeostasis, such as Srebp-1a and Srebp-1c, gluconeogenesis, including Pck-1, and inflammation, such as Tnf-α and II-6.[2][5] Furthermore, ENOblock has been observed to decrease the expression of known enolase target genes like c-Myc and Erbb2.[4]

These findings underscore the importance of accurately measuring changes in gene expression to understand the full spectrum of ENOblock's biological effects. This document provides detailed protocols for quantifying these changes using modern molecular biology techniques.



Data Presentation

Quantitative data from gene expression analysis should be organized for clarity and ease of comparison. The following tables provide templates for presenting data from qRT-PCR, RNA-Seq, and Microarray experiments.

Table 1: Relative Quantification of Target Gene Expression by qRT-PCR



Target Gene	Treatmen t Group	Normaliz ed Ct (Mean ± SD)	ΔCt (vs. Housekee ping Gene)	ΔΔCt (vs. Vehicle Control)	Fold Change (2^-ΔΔCt)	p-value
Srebp-1c	Vehicle Control	22.5 ± 0.4	4.5	0	1.0	-
ENOblock (10 μM)	24.8 ± 0.5	6.8	2.3	0.20	< 0.01	
Pck-1	Vehicle Control	20.1 ± 0.3	2.1	0	1.0	-
ENOblock (10 μM)	21.9 ± 0.4	3.9	1.8	0.29	< 0.01	
Tnf-α	Vehicle Control	25.3 ± 0.6	7.3	0	1.0	-
ENOblock (10 μM)	26.8 ± 0.5	8.8	1.5	0.35	< 0.05	
с-Мус	Vehicle Control	23.2 ± 0.4	5.2	0	1.0	-
ENOblock (10 μM)	24.9 ± 0.3	6.9	1.7	0.31	< 0.01	
Housekeep ing Gene (e.g.,	Vehicle Control	18.0 ± 0.2	-	-	-	-
ENOblock (10 μM)	18.1 ± 0.2	-	-	-	-	

Table 2: Top Differentially Expressed Genes Identified by RNA-Seq



Gene Symbol	Log2 Fold Change (ENOblock vs. Vehicle)	p-value	Adjusted p- value (FDR)	Biological Process
SREBF1	-2.5	1.2e-8	2.5e-7	Lipid Biosynthesis
PCK1	-2.1	3.5e-7	5.1e-6	Gluconeogenesis
TNF	-1.8	9.8e-6	1.2e-4	Inflammation
MYC	-2.3	4.1e-8	7.3e-7	Cell Proliferation
FASN	-2.8	2.2e-9	4.0e-8	Fatty Acid Synthesis
IL6	-1.9	1.5e-5	1.8e-4	Inflammation
ENO1	0.1	0.85	0.92	Glycolysis

Table 3: Microarray Analysis of Gene Expression Changes



Gene Symbol	Fold Change (ENOblock vs. Vehicle)	Regulation	p-value	Gene Ontology Term
SREBF1	-4.8	Down	< 0.001	Cholesterol metabolic process
PCK1	-4.2	Down	< 0.001	Gluconeogenesis
TNF	-3.5	Down	< 0.01	Inflammatory response
MYC	-5.0	Down	< 0.001	Positive regulation of transcription
FASN	-6.1	Down	< 0.001	Fatty acid biosynthetic process
IL6	-3.8	Down	< 0.01	Acute-phase response

Experimental Protocols

The following are detailed methodologies for key experiments to measure gene expression changes after ENOblock treatment.

Protocol 1: Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is adapted from established qRT-PCR guidelines and is a widely used method for gene expression analysis.[6][7]

Objective: To quantify the relative expression levels of specific target genes after ENOblock treatment.

Materials:



- Cells of interest (e.g., Huh7 hepatocytes, 3T3-L1 pre-adipocytes)
- Cell culture medium and reagents
- ENOblock
- Vehicle control (e.g., DMSO)
- RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
- DNase I
- Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
- qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
- Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
- Real-time PCR detection system

Procedure:

- Cell Culture and Treatment:
 - Plate cells at an appropriate density and allow them to adhere overnight.
 - \circ Treat cells with the desired concentration of ENOblock (e.g., 10 μ M) or vehicle control for the specified duration (e.g., 24, 48 hours).
- RNA Isolation and QC:
 - Harvest cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
 - Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
 - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.[8]



cDNA Synthesis:

Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 μg) using a reverse transcription kit.[6][7] Both oligo(dT) and random primers can be used for priming.
 [9]

Quantitative PCR (qPCR):

- Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target or housekeeping gene, and qPCR master mix.
- Perform the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).[10]
- Include no-template controls to check for contamination.

Data Analysis:

- Determine the cycle threshold (Ct) for each reaction.
- Calculate the relative gene expression using the 2-ΔΔCt method.[10]
 - Normalize the Ct value of the target gene to the Ct value of the housekeeping gene
 (ΔCt = Cttarget Cthousekeeping).
 - Calculate the difference in Δ Ct between the ENOblock-treated and vehicle control samples ($\Delta\Delta$ Ct = Δ Cttreated Δ Ctcontrol).
 - The fold change is then calculated as 2-ΔΔCt.

Protocol 2: RNA Sequencing (RNA-Seq)

This protocol provides a general workflow for RNA-Seq, a powerful technique for transcriptome-wide gene expression analysis.[11][12]

Objective: To obtain a comprehensive profile of gene expression changes following ENOblock treatment.



Materials:

- High-quality total RNA (as prepared in Protocol 1)
- RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
- Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

Procedure:

- Library Preparation:
 - Start with high-quality total RNA (RIN > 8.0).
 - Enrich for polyadenylated mRNA using oligo(dT) magnetic beads.
 - Fragment the enriched mRNA.
 - Synthesize first- and second-strand cDNA.
 - Perform end-repair, A-tailing, and adapter ligation.
 - Amplify the library by PCR.
 - Assess library quality and quantity using a Bioanalyzer and qPCR.
- Sequencing:
 - Pool the indexed libraries.
 - Sequence the pooled libraries on an NGS platform according to the manufacturer's instructions.
- Data Analysis:
 - Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
 - Read Alignment: Align the reads to a reference genome or transcriptome using a spliceaware aligner like STAR or HISAT2.[13]



- Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.[13]
- Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between ENOblock-treated and vehicle control samples, controlling for the false discovery rate (FDR).[14]
- Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using DAVID or GSEA) on the list of differentially expressed genes to identify enriched biological processes and pathways.[15]

Protocol 3: Microarray Analysis

This protocol outlines the general steps for microarray analysis, a high-throughput method for measuring the expression of thousands of genes simultaneously.[16][17]

Objective: To identify genome-wide changes in gene expression in response to ENOblock treatment.

Materials:

- High-quality total RNA (as prepared in Protocol 1)
- cDNA synthesis and labeling kit
- Gene expression microarrays (e.g., Affymetrix GeneChip, Agilent SurePrint)
- · Hybridization and wash buffers
- Microarray scanner

Procedure:

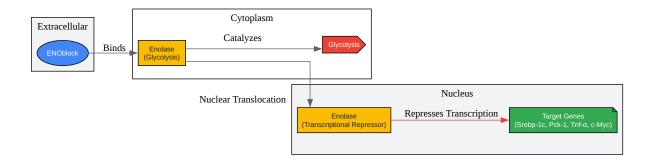
- Sample Preparation and Labeling:
 - Synthesize double-stranded cDNA from total RNA.
 - Synthesize biotin-labeled cRNA from the cDNA.



- Fragment the labeled cRNA.
- Hybridization:
 - Hybridize the fragmented and labeled cRNA to the microarray chip overnight in a hybridization oven.
- · Washing and Staining:
 - Wash the microarray to remove non-specifically bound cRNA.
 - Stain the array with a fluorescently labeled streptavidin conjugate.
- Scanning and Data Acquisition:
 - Scan the microarray using a high-resolution scanner to detect the fluorescent signals.
 - The scanner software will quantify the intensity of each spot on the array, which corresponds to the expression level of a specific gene.
- Data Analysis:
 - Preprocessing: This includes background correction, normalization (e.g., RMA or GCRMA), and summarization of probe-level data to obtain gene-level expression values.
 [18]
 - Quality Control: Assess the quality of the microarray data using various plots and metrics.
 - Differential Expression Analysis: Use statistical tests (e.g., t-test, LIMMA) to identify genes
 that are significantly differentially expressed between the ENOblock-treated and vehicle
 control groups.[18] Control for multiple testing by calculating the false discovery rate
 (FDR).[19]
 - Clustering and Functional Analysis: Group genes with similar expression patterns using clustering algorithms (e.g., hierarchical clustering, k-means) and perform functional enrichment analysis as described for RNA-Seq.[15][20]

Mandatory Visualizations

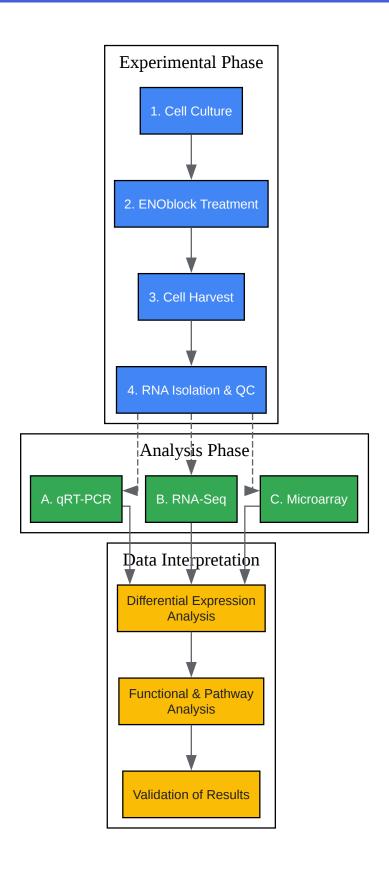




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Caption: ENOblock binds to cytoplasmic enolase, promoting its translocation to the nucleus where it acts as a transcriptional repressor of target genes.

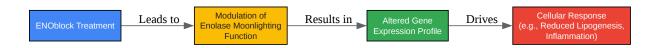




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Caption: Workflow for analyzing gene expression changes after ENOblock treatment, from cell culture to data interpretation.



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Caption: Logical relationship showing how ENOblock treatment leads to a cellular response through the modulation of enolase function and subsequent gene expression changes.

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